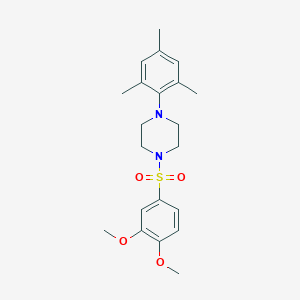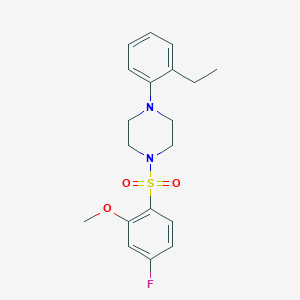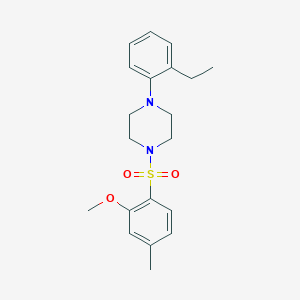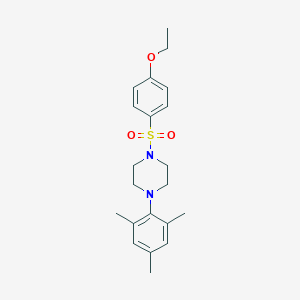
5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine
Übersicht
Beschreibung
5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine, or 2-F-TAT, is a novel compound that has recently been studied for its potential applications in scientific research. It is a heterocyclic amine composed of nitrogen, carbon, and fluorine atoms and is structurally similar to other triazoles. This compound has been studied for its unique properties, which make it an attractive target for scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Microwave-Assisted Synthesis and Antimicrobial Activity : A study by Dengale et al. (2019) focused on synthesizing precursors related to 1,2,4-triazole derivatives under microwave irradiation. These synthesized compounds showed significant in vitro antibacterial and antifungal activity (Dengale et al., 2019).
Synthesis and Biological Activity of Schiff and Mannich Bases : Karthikeyan et al. (2006) synthesized Mannich base derivatives from triazole Schiff bases. These compounds exhibited notable antimicrobial activity, especially against bacterial and fungal strains (Karthikeyan et al., 2006).
Antimicrobial Activities of Novel 1,2,4-Triazole Derivatives : Bektaş et al. (2007) developed novel 1,2,4-triazole derivatives which were screened for antimicrobial activities. Several of these compounds showed good or moderate activities against test microorganisms (Bektaş et al., 2007).
Antimicrobial and Antifungal Activity of New Fluorophenyl-Containing 1,2,4-Triazoles : A study by Бігдан (2021) on new fluorophenyl-containing derivatives of 1,2,4-triazole revealed moderate antimicrobial and high antifungal effects. These findings highlight the potential of these compounds in creating new antimicrobial and antifungal agents (Бігдан, 2021).
Synthesis and Structural Characterization
Synthesis and Structural Characterization of Anti-Virulence 1,2,4-Triazoles : Bărbuceanu et al. (2018) synthesized 1,2,4-triazole derivatives containing the fluorine atom. These compounds were characterized by various methods and tested for toxicity on Daphnia magna (Bărbuceanu et al., 2018).
Synthesis, Characterization, and Antimicrobial Evaluation of Schiff, Mannich and Acetylenic Mannich Bases : Aouad (2014) synthesized Schiff and Mannich bases derived from 4-amino-5-(3-fluoro-phenyl)-1,2,4-triazole-3-thione. These compounds exhibited significant antimicrobial activity (Aouad, 2014).
Anticancer Potential
Synthesis and Pro-apoptotic Properties of 1,2,4-Triazol-3-amine Derivatives as Anti-Lung Cancer Agents : Sun et al. (2019) designed and synthesized triazol-3-amine compounds as potential anti-lung cancer agents. The study demonstrated the potent cytotoxic activities of these compounds against lung cancer cell lines (Sun et al., 2019).
Antiproliferative Activity of Fluorinated Schiff Bases Derived from 1,2,4-Triazoles : Kumar et al. (2013) synthesized fluorinated Schiff bases derived from 1,2,4-triazoles and evaluated their antiproliferative effect against various human cancer cell lines, finding some compounds with potential anticancer activity (Kumar et al., 2013).
Eigenschaften
IUPAC Name |
5-(2-fluorophenyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTYWMOSGGHMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350634 | |
| Record name | 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313662-92-9 | |
| Record name | 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



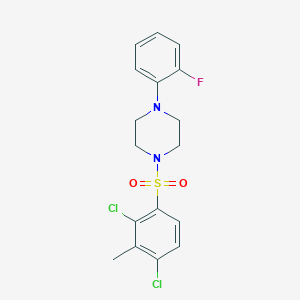
![N-(4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B346286.png)



![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346296.png)

![N-(4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B346298.png)
